1,2-Dibromo-2,3-dichloropropane
Overview
Description
1,2-Dibromo-2,3-dichloropropane is an organic compound with the molecular formula C3H4Br2Cl2 It is a dense, colorless liquid that is used in various industrial applications
Mechanism of Action
Target of Action
1,2-Dibromo-2,3-dichloropropane, also known as DBCP, is an organic compound that was primarily used as a soil fumigant and nematocide . Its primary targets are pests that attack the roots of fruit trees .
Mode of Action
DBCP interacts with its targets by acting as a soil fumigant, effectively eliminating pests that attack the roots of fruit trees . .
Biochemical Pathways
It is known that in mammals, dbcp causes male sterility at high levels of exposure
Pharmacokinetics
It is known that dbcp can be tasted in water at very low concentrations , suggesting that it can be absorbed through ingestion. It is also known that DBCP is rapidly eliminated from the body , indicating efficient excretion
Result of Action
In humans, acute exposure to DBCP results in moderate depression of the central nervous system and pulmonary congestion from inhalation, and gastrointestinal distress and pulmonary edema from oral exposure . Chronic exposure causes male reproductive effects, such as decreased sperm counts . In animals, similar effects have been observed, including testicular effects and decreased sperm counts .
Action Environment
DBCP was used as a soil fumigant and nematocide on over 40 different crops in the United States . Environmental factors, such as soil type and climate, likely influence the action, efficacy, and stability of DBCP. Due to the cancellation of all dbcp uses, environmental exposure is expected to decline with time . The continuing presence of the chemical as a contaminant in groundwater remains a problem for many communities for years after the end of use .
Biochemical Analysis
Biochemical Properties
The metabolism of 1,2-Dibromo-2,3-dichloropropane proceeds via oxidation by cytochrome P450 enzyme(s) and conjugation with glutathione . This suggests that it interacts with these enzymes and biomolecules during its biochemical reactions .
Cellular Effects
In mammals, this compound causes male sterility at high levels of exposure . This indicates that it has significant effects on cellular processes, possibly including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This could lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its continuing presence as a contaminant in groundwater remains a problem for many communities for years after the end of its use , suggesting that it may have long-term stability and effects on cellular function.
Dosage Effects in Animal Models
It is known to cause male sterility in mammals at high levels of exposure , indicating that its effects can vary with dosage.
Metabolic Pathways
This compound is metabolized via oxidation by cytochrome P450 enzymes and conjugation with glutathione . This suggests that it is involved in these metabolic pathways and may interact with these enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-2,3-dichloropropane can be synthesized through the bromination and chlorination of propene. The process involves the addition of bromine and chlorine to the double bond of propene under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination and chlorination processes. These processes are conducted in reactors designed to handle the exothermic nature of the reactions. The product is then purified through distillation and other separation techniques to achieve the required purity levels for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-2,3-dichloropropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH). The reactions are typically carried out in polar solvents like water or alcohol.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution: Products include various substituted propanes depending on the nucleophile used.
Elimination: Alkenes such as 1,2-dichloropropene.
Oxidation and Reduction: Products vary based on the specific conditions and reagents used.
Scientific Research Applications
1,2-Dibromo-2,3-dichloropropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Studies have explored its effects on biological systems, particularly its potential as a biocide.
Medicine: Research has investigated its potential use in pharmaceuticals, although its toxicity limits its applications.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-3-chloropropane: Similar in structure but with different reactivity and applications.
1,2-Dibromoethane: Another halogenated compound with distinct uses and properties.
1,2-Dichloropropane: Lacks the bromine atoms, leading to different chemical behavior.
Uniqueness
1,2-Dibromo-2,3-dichloropropane is unique due to its specific combination of bromine and chlorine atoms, which confer distinct reactivity and properties. This makes it suitable for specialized applications where other similar compounds may not be effective.
Properties
IUPAC Name |
1,2-dibromo-2,3-dichloropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2Cl2/c4-1-3(5,7)2-6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPLLXWDLWIQDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70289-31-5 | |
Record name | Propane, 1,2-dibromo-2,3-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 70289-31-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-DIBROMO-2,3-DICHLOROPROPANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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